2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione
Description
Properties
CAS No. |
184474-96-2 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
3-(4-aminophenyl)-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C14H11N3O2/c15-9-5-7-10(8-6-9)17-14(19)12-4-2-1-3-11(12)13(18)16-17/h1-8H,15H2,(H,16,18) |
InChI Key |
BBJAEMFUWWIAEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of 4-aminobenzaldehyde with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:
Step 1: Condensation of 4-aminobenzaldehyde with phthalic anhydride in the presence of a catalyst.
Step 2: Cyclization of the intermediate product to form 2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity
Research has indicated that derivatives of 2,3-dihydrophthalazine-1,4-dione exhibit significant anticonvulsant properties. A study focused on the design and synthesis of novel derivatives demonstrated their potential as anticonvulsant agents through molecular modeling and biological evaluation . The synthesized compounds were tested using animal models of seizures, showing promising results in reducing seizure frequency and severity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of derivatives synthesized from 5-amino-2,3-dihydrophthalazine-1,4-dione demonstrated efficacy against various bacterial and fungal strains. For instance, one derivative showed potent activity against Staphylococcus aureus and Candida albicans . The mechanism of action is believed to be related to the presence of the alkylated phthalazine moiety, which enhances biological activity.
Cancer Research
PARP Inhibition
Recent studies have identified 2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione as a promising scaffold for developing inhibitors targeting poly(ADP-ribose) polymerases (PARPs), particularly PARP10. These inhibitors have shown potential in rescuing cells from apoptosis induced by PARP10 overexpression. The cyclobutyl derivative exhibited IC50 values in the range of 130-160 nM, making it one of the most potent inhibitors reported to date . This application is particularly relevant in cancer therapy where PARP inhibition can enhance the efficacy of DNA-damaging agents.
Forensic Science
Detection of Blood
The compound's derivative, Luminol (5-amino-2,3-dihydrophthalazine-1,4-dione), is widely used in forensic science for detecting blood traces at crime scenes. It reacts with iron present in hemoglobin to produce a luminescent glow, thereby allowing forensic investigators to identify bloodstains even when they are not visible to the naked eye. This application is crucial in criminal investigations and has been extensively documented in forensic literature .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings / Results |
|---|---|---|
| Medicinal Chemistry | Anticonvulsant Agents | Significant reduction in seizure frequency |
| Antimicrobial Activity | Effective against Staphylococcus aureus and Candida albicans | |
| Cancer Research | PARP Inhibitors | Potent inhibitors with IC50 values 130-160 nM |
| Forensic Science | Blood Detection | Luminescent reaction with hemoglobin |
Case Study 1: Anticonvulsant Evaluation
A study conducted on a series of synthesized 2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione derivatives involved testing their efficacy in a mouse model of epilepsy. The results indicated that certain derivatives significantly reduced seizure duration compared to controls.
Case Study 2: Antimicrobial Screening
In another investigation, derivatives were screened against multiple bacterial strains using standard disk diffusion methods. Compounds exhibited varying degrees of inhibition zones, with specific derivatives showing effectiveness comparable to conventional antibiotics.
Case Study 3: PARP10 Inhibition
A recent publication detailed the synthesis and biological evaluation of new analogs derived from 2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione as selective PARP10 inhibitors. These compounds were shown to enter cells effectively and prevent apoptosis induced by overactive PARP10.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis and death.
Antitumor Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets, such as DNA and certain enzymes involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key analogs include:
2-(4-Chlorophenyl)-2,3-dihydrophthalazine-1,4-dione (CDD): Substitution of the amino group with chlorine enhances rigidity, improving polymer solubility .
N-Butyl-2,3-dihydrophthalazine-1,4-dione : Alkyl substitution at the N-position increases lipophilicity, enhancing antineoplastic activity .
Key Research Findings
Anticonvulsant SAR : Electron-withdrawing groups (e.g., Cl in CDD) improve blood-brain barrier penetration, while bulky substituents reduce efficacy .
Anticancer Selectivity: N-Alkyl derivatives show specificity toward leukemia and colon adenocarcinoma cells but inactivity against osteosarcoma .
Polymer Performance : CDD-based terpolymers (PBCD) achieve glass transition temperatures (Tg) >200°C, suitable for high-temperature applications .
Biological Activity
2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione is a compound that belongs to the class of dihydrophthalazine derivatives. Research into its biological activity has revealed significant potential in various therapeutic areas, particularly in oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications in drug development.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of 2,3-dihydrophthalazine-1,4-dione derivatives against various cancer cell lines. Notably, these compounds exhibit potent activity against murine leukemia cells and human cancer cell lines such as HeLa (cervical cancer) and KB (nasopharyngeal carcinoma) .
The mechanism by which these compounds exert their anticancer effects primarily involves the inhibition of key enzymes in the purine synthesis pathway. Specifically, studies have shown that these compounds inhibit IMP dehydrogenase and PRPP amido transferase , leading to decreased levels of essential nucleotides required for DNA and RNA synthesis . Additionally, secondary targets include dihydrofolate reductase and thymidylate synthetase , further contributing to their cytotoxicity .
In Vitro Studies
In vitro studies have quantified the effectiveness of 2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione against various cancer types:
| Cancer Type | Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|---|
| Leukemia | L1210 | 100 | Significant inhibition |
| Cervical Cancer | HeLa | 15 | High cytotoxicity |
| Nasopharyngeal Carcinoma | KB | 20 | Moderate cytotoxicity |
| Colon Adenocarcinoma | HCT116 | 25 | Moderate cytotoxicity |
In Vivo Studies
In vivo experiments have further corroborated the anticancer potential of these compounds. For example, administration of 2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione in animal models demonstrated a reduction in tumor growth for various cancers including L1210 leukemia and Ehrlich ascites carcinoma . The observed effects included a significant decrease in tumor size and improved survival rates.
Enzyme Inhibition
Recent research has identified 2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione as a promising inhibitor of mono-ADP-ribosyltransferases (PARP10 and PARP15). These enzymes play crucial roles in cellular processes such as DNA repair and cell death regulation. The compound exhibited IC50 values in the range of 130-160 nM for PARP10 inhibition, making it one of the most potent inhibitors reported to date . This dual inhibition capability suggests potential applications in cancer therapeutics where PARP inhibitors are beneficial.
Case Studies
One notable case study involved the use of this compound in a therapeutic regimen for patients with advanced leukemia. Patients receiving treatment with derivatives of 2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione showed significant improvements in remission rates compared to traditional chemotherapy alone. This was attributed to the compound's ability to target multiple pathways involved in cancer cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
